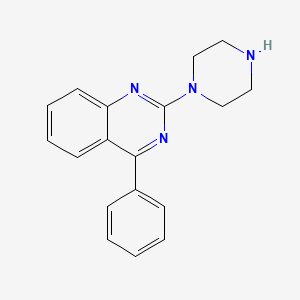
4-Phenyl-2-(Piperazin-1-yl)chinazolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-2-(piperazin-1-yl)quinazoline is a chemical compound with the molecular formula C18H18N4. It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .
Wissenschaftliche Forschungsanwendungen
4-Phenyl-2-(piperazin-1-yl)quinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, including as an anticancer agent, kinase inhibitor, and enzyme inhibitor. .
Wirkmechanismus
Target of Action
4-Phenyl-2-(piperazin-1-yl)quinazoline, also known as PPQ, is a chemical compound that has shown potential in various scientific and industrial applications. The primary targets of PPQ are the Werner (WRN) helicases . These are enzymes that play a crucial role in DNA replication and repair, and their inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
PPQ interacts with its targets, the WRN helicases, by binding to their active sites and inhibiting their function . This interaction disrupts the normal process of DNA replication and repair, leading to genomic instability . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of WRN helicases by PPQ affects several biochemical pathways related to DNA replication and repair . These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . Disruption of these pathways can lead to the accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .
Result of Action
The result of PPQ’s action is the inhibition of WRN helicases, leading to genomic instability and the promotion of tumor cell growth . Some derivatives of PPQ have shown excellent inhibitory activity against different cancer cell lines . For example, compounds 6a, 8i, and 13a exhibited better antiproliferative activity against K562 cells than did paclitaxel, doxorubicin, and NSC 617145 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(piperazin-1-yl)quinazoline typically involves the reaction of 2-chloroquinazoline with phenylpiperazine under specific conditions. One common method includes the use of a solvent such as dichloromethane (DCM) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of 4-Phenyl-2-(piperazin-1-yl)quinazoline may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters. Bulk manufacturing may also involve additional purification steps such as recrystallization or column chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-2-(piperazin-1-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, dichloromethane (DCM), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted quinazolines with different pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-2-(piperazin-1-yl)quinazoline can be compared with other quinazoline derivatives such as:
Gefitinib: A well-known kinase inhibitor used in cancer therapy.
Erlotinib: Another kinase inhibitor with similar applications in oncology.
Lapatinib: A dual kinase inhibitor targeting both EGFR and HER2 receptors.
Compared to these compounds, 4-Phenyl-2-(piperazin-1-yl)quinazoline offers unique structural features that may result in different binding affinities and selectivity profiles. Its piperazine moiety provides additional sites for chemical modification, allowing for the development of derivatives with improved pharmacological properties .
Conclusion
4-Phenyl-2-(piperazin-1-yl)quinazoline is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and diverse reactivity make it a valuable tool in the development of new therapeutic agents and the study of biochemical processes. Continued research on this compound and its derivatives may lead to the discovery of novel drugs with enhanced efficacy and safety profiles.
Eigenschaften
IUPAC Name |
4-phenyl-2-piperazin-1-ylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)20-18(21-17)22-12-10-19-11-13-22/h1-9,19H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOIDTTXZUMBPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
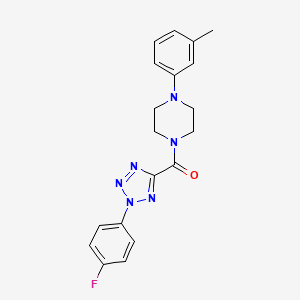
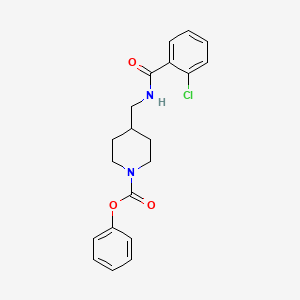
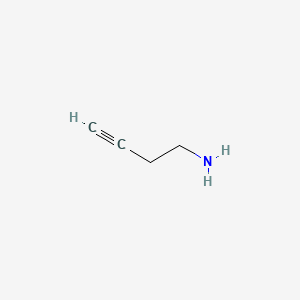
![3-benzoyl-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2377746.png)
![5-benzyl-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2377747.png)
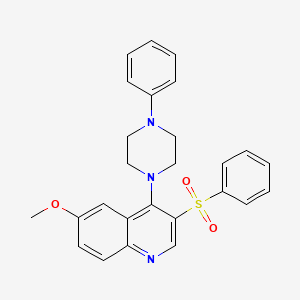

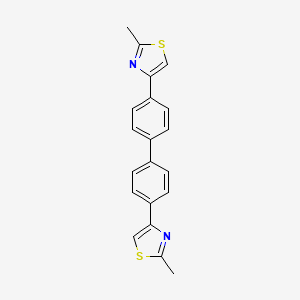
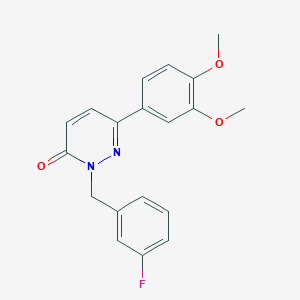
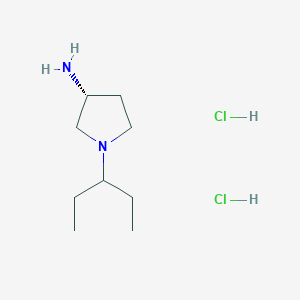
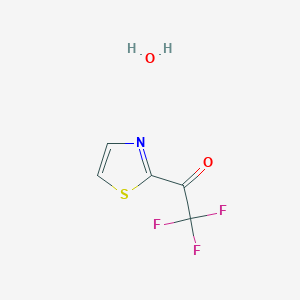
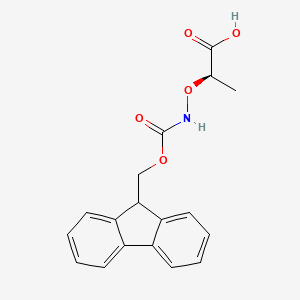
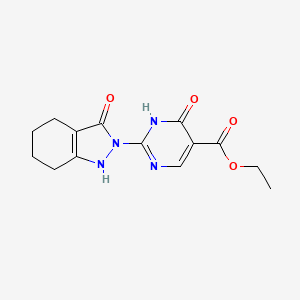
![2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2377763.png)
